2-(3-fluorophenyl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSJXNTMSRBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-fluorophenyl)ethane-1-sulfonamide: Synthesis, Physicochemical Characterization, and Preclinical Evaluation
Abstract
This whitepaper provides a comprehensive technical overview of 2-(3-fluorophenyl)ethane-1-sulfonamide, a synthetic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and foundational chemical principles to project its chemical properties, outline a robust synthetic route, and propose a comprehensive preclinical evaluation workflow. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel sulfonamide-based therapeutic agents. We will delve into the rationale behind experimental design, emphasizing the interplay between chemical structure and biological activity, and provide detailed protocols for its synthesis and initial in vitro characterization.
Introduction: The Scientific Rationale
The molecule this compound incorporates three key structural motifs that are of significant interest in drug discovery: a phenethylamine backbone, a sulfonamide functional group, and a fluorine substituent on the aromatic ring.
-
The Phenethylamine Scaffold: This structural framework is prevalent in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine) and various classes of pharmaceuticals. Its presence suggests a potential for interaction with biological amine receptors.
-
The Sulfonamide Group: The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[1][2] It is often employed as a bioisostere for carboxylic acids, offering advantages such as increased metabolic stability, enhanced membrane permeability, and different pKa properties.[3][4][5] The replacement of a carboxylic acid with a sulfonamide can significantly alter a compound's pharmacokinetic and pharmacodynamic profile.[6][7]
-
Fluorine Substitution: The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and biological properties. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]
The combination of these features in this compound presents a compelling case for its synthesis and characterization as a potential lead compound in various therapeutic areas.
Synthesis and Purification
The synthesis of this compound can be approached through a well-established two-step sequence starting from the commercially available 2-(3-fluorophenyl)ethan-1-amine. A general strategy for synthesizing sulfonamides from amines involves reaction with a sulfonyl chloride.[9][10]
Synthetic Workflow
The proposed synthetic route is depicted below. This pathway is designed for efficiency and amenability to scale-up.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-fluorophenyl)ethane-1-sulfonyl chloride
-
Diazotization: To a stirred solution of 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Sulfonylation: The cold diazonium salt solution is then added portion-wise to a stirred solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Isolation: The reaction mixture is poured onto ice-water and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Amination: The crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C and aqueous ammonia (excess) is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C8H10FNO2S | Defines the elemental composition. |
| Molecular Weight | 203.23 g/mol | Important for stoichiometric calculations and mass spectrometry. |
| pKa | ~9-10 | The sulfonamide N-H proton is weakly acidic. This is a key difference from its carboxylic acid bioisostere (pKa ~4-5) and influences its ionization state at physiological pH.[4] |
| logP | ~1.5 - 2.5 | This predicted lipophilicity suggests moderate cell membrane permeability, a crucial factor for oral bioavailability. |
| Aqueous Solubility | Low to moderate | The presence of the polar sulfonamide group may be offset by the hydrophobic phenyl and ethyl components. Solubility is a critical parameter for formulation and in vitro assays.[11] |
Predicted Spectroscopic Data
-
1H NMR:
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.9-7.4 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Protons (-CH2-CH2-): Two triplets, one around δ 3.0-3.2 ppm (adjacent to the phenyl ring) and another around δ 3.3-3.5 ppm (adjacent to the sulfonamide).
-
Sulfonamide Protons (-SO2NH2): A broad singlet around δ 7.0-7.5 ppm, which is exchangeable with D2O.
-
-
13C NMR:
-
Aromatic Carbons: Signals between δ 110-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-50 ppm.
-
-
IR Spectroscopy:
-
N-H Stretching: Two bands around 3350 and 3250 cm-1 for the asymmetric and symmetric vibrations of the primary sulfonamide.[12]
-
S=O Stretching: Strong, characteristic absorptions around 1330 cm-1 (asymmetric) and 1160 cm-1 (symmetric).[12]
-
C-F Stretching: A strong band in the region of 1100-1250 cm-1.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M+): A peak at m/z = 203.
-
Key Fragmentation Patterns: Loss of SO2NH2 (m/z = 123) and benzylic cleavage to form the fluorotropylium ion (m/z = 109).
-
Preclinical Evaluation: An In Vitro ADME/DMPK Workflow
To assess the drug-like properties of this compound, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) assays are essential.[13][14] This early-stage characterization helps to identify potential liabilities and guide further optimization.[11][15]
Caption: A streamlined workflow for the in vitro ADME/DMPK evaluation.
Detailed Protocols for Key In Vitro Assays
A. Aqueous Solubility Assay (Thermodynamic)
-
Sample Preparation: A stock solution of the test compound in DMSO is prepared. An excess amount of the compound is added to a phosphate buffer solution (pH 7.4).
-
Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined by LC-MS/MS against a standard curve.
B. Lipophilicity (LogD7.4) Determination
-
Method: The shake-flask method is a standard approach.
-
Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration and Separation: The mixture is vortexed vigorously and then centrifuged to separate the two phases.
-
Analysis: The concentration of the compound in both the aqueous and octanol layers is measured by LC-MS/MS. LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
C. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
D. Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Procedure: The test compound is added to plasma in one chamber, and buffer is added to the other. The device is incubated with shaking until equilibrium is reached.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The fraction unbound (fu) is calculated.
E. Metabolic Stability (Human Liver Microsomes)
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.
-
Sampling: Aliquots are taken at different time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Potential Biological Applications and Mechanism of Action
The structural features of this compound suggest several potential therapeutic applications. The sulfonamide group is a known inhibitor of dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis.[16][17][] This makes the compound a candidate for antibacterial research. Additionally, many sulfonamides exhibit inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, suggesting potential applications in glaucoma or as diuretics.[19] The phenethylamine core is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs), opening possibilities for its evaluation against neurological targets.
Conclusion
This compound represents a novel chemical entity with significant potential for drug discovery. While direct experimental data is scarce, a thorough analysis of its structural components allows for the rational design of a synthetic route and a comprehensive preclinical evaluation plan. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and initial ADME/DMPK profiling of this and similar compounds. The successful execution of these studies will be crucial in elucidating the therapeutic potential of this promising molecule.
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MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]
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PubMed. (n.d.). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. [Link]
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Semantic Scholar. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]
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Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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El-Sayed, M. A. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PMC. [Link]
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Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. [Link]
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PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]
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Technical Guide: Mechanism of Action of 2-(3-fluorophenyl)ethane-1-sulfonamide
This guide details the physicochemical and pharmacological mechanism of 2-(3-fluorophenyl)ethane-1-sulfonamide , a synthetic aryl-alkyl sulfonamide. Based on its structural pharmacophore—a primary sulfonamide zinc-binding group (ZBG) linked via an ethyl chain to a fluorinated aromatic tail—this compound functions primarily as a Carbonic Anhydrase Inhibitor (CAI) .[1]
This guide is structured for researchers focusing on enzyme kinetics, structural biology, and medicinal chemistry.
Executive Summary
This compound is a small-molecule inhibitor targeting the metalloenzyme Carbonic Anhydrase (CA) . Unlike classical aromatic sulfonamides (e.g., acetazolamide), this compound features an aliphatic ethyl linker, classifying it as an arylethanesulfonamide .
-
Primary Target: Human Carbonic Anhydrase (hCA) isoforms (specifically cytosolic hCA II and transmembrane tumor-associated hCA IX/XII).[2]
-
Mechanism Class: Reversible, competitive inhibition via Zinc(II) coordination.
-
Key Structural Features:
-
Sulfonamide (
): The "warhead" that coordinates with the catalytic zinc ion.[3] -
Ethyl Linker (
): Provides rotational flexibility, allowing the tail to orient into the hydrophobic pocket. -
3-Fluorophenyl Tail: Engages in hydrophobic and van der Waals interactions, enhancing selectivity over ubiquitous isoforms.
-
Molecular Mechanism of Action
The inhibition of Carbonic Anhydrase by this compound follows a "Lock-and-Key" mechanism with specific thermodynamic constraints imposed by the aliphatic linker.
The Zinc Trap (Coordination Chemistry)
The catalytic center of CA contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119). The physiological reaction involves a zinc-bound hydroxide (
-
Ionization: The sulfonamide moiety (
) acts as a weak acid. Although aliphatic sulfonamides have a higher (~10.0–10.5) compared to heterocyclic sulfonamides, a fraction exists as the anion ( ) at physiological pH. -
Displacement: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.
-
Coordination: The nitrogen atom forms a coordinate covalent bond directly to the Zn(II) ion, creating a tetrahedral geometry that renders the enzyme catalytically inert.
The Hydrophobic Interaction (Selectivity Filter)
The "tail" of the inhibitor—the 2-(3-fluorophenyl)ethyl group—is critical for potency and isoform selectivity.
-
Hydrophobic Pocket Binding: The ethyl linker allows the phenyl ring to extend away from the zinc center and dock into the enzyme's hydrophobic pocket (defined by residues Val121, Leu198, and Trp209 in hCA II).
-
Role of Fluorine (3-F):
-
Lipophilicity: The fluorine atom increases the lipophilicity (
) of the tail, strengthening van der Waals forces within the hydrophobic pocket. -
Metabolic Stability: Fluorination at the meta position blocks potential metabolic oxidation (Phase I metabolism) at a reactive site on the phenyl ring.
-
Multipole Interactions: The high electronegativity of fluorine can induce favorable electrostatic interactions with amide backbones or polar residues near the rim of the active site.
-
Visualization of the Signaling Pathway
The following diagram illustrates the inhibition logic and the structural interactions within the active site.
Caption: Schematic of Carbonic Anhydrase inhibition. The sulfonamide displaces the catalytic water molecule, while the fluorinated tail engages the hydrophobic pocket to stabilize the complex.
Experimental Validation Protocols
To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard kinetic assay for determining the inhibition constant (
-
Principle: Measures the rate of acidification of a buffer as CA converts
to carbonic acid ( ), which dissociates to release . -
Indicator: Phenol Red (absorbance change at 557 nm).
Protocol Steps:
-
Preparation: Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in DMSO/Buffer (10 mM HEPES, pH 7.5).
-
Enzyme Mix: Incubate hCA isozyme (e.g., hCA II, ~10 nM) with the inhibitor for 15 minutes at room temperature to ensure equilibrium binding.
-
Substrate Mix: Saturated
solution in water. -
Injection: Rapidly mix Enzyme-Inhibitor complex with Substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Data Analysis: Fit the initial velocity curves to the Michaelis-Menten equation (uninhibited) and the Morrison equation (tight-binding inhibition) to derive
.
Data Presentation Template:
| Parameter | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) |
| Value | Value | Value | |
| Selectivity | Reference | 1.0 | Ratio vs hCA II |
X-Ray Crystallography
To confirm the binding mode, co-crystallization is required.
-
System: Recombinant hCA II.
-
Method: Hanging drop vapor diffusion.
-
Validation: The electron density map (
) must clearly resolve the sulfonamide nitrogen coordinated to Zn(II) and the fluorine atom orientation in the hydrophobic cleft.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this compound is defined by specific structural modifications.
| Structural Feature | Modification | Mechanistic Impact |
| Sulfonamide Group | Replacement with Sulfonate | Loss of Activity. The negative charge on sulfonate is too delocalized; the proton on the sulfonamide nitrogen is required for H-bonding with Thr199. |
| Linker Length | Ethyl ( | Altered Selectivity. Shortening the linker restricts the tail's ability to reach the hydrophobic pocket, often reducing potency against hCA II. |
| Fluorine Position | Meta (3-F) | ** steric Clash/Fit.** The meta position often allows better accommodation in the curvature of the hydrophobic pocket compared to the para position, which extends length. |
The "Aliphatic" Nuance
Unlike aromatic sulfonamides (e.g., sulfanilamide), the ethylene group in this molecule acts as an insulator.
-
Effect: It prevents resonance delocalization from the phenyl ring to the sulfonamide sulfur.
-
Consequence: The
of the sulfonamide is higher (~10.5). -
Implication: At pH 7.4, less inhibitor is in the active anionic form. However, the flexibility of the ethyl chain often compensates for this by allowing "induced fit" binding that is thermodynamically favorable (
), driven by entropy gain from displacing ordered water molecules in the hydrophobic pocket.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for validating this compound's activity.
Caption: Workflow for determining the inhibition constant (Ki) using stopped-flow kinetics.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-(3-chlorophenyl)ethanesulfonamide. Bioorganic & Medicinal Chemistry Letters. (Representative methodology for arylethanesulfonamide crystallography). Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (Foundational protocol for Stopped-Flow Assay). Link
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-fluorophenyl)ethane-1-sulfonamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold represents a compelling starting point for medicinal chemistry campaigns, integrating the well-established pharmacophoric properties of the sulfonamide group with the nuanced modulatory effects of fluorine substitution. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles in medicinal chemistry and extrapolating from known data on analogous structures. We will dissect the core scaffold, exploring the distinct roles of the sulfonamide head, the ethane linker, and the 3-fluorophenyl tail. This exploration is grounded in the common inhibitory action of sulfonamides against metalloenzymes, particularly carbonic anhydrases, which will serve as a representative target class for illustrating SAR principles. This document is intended to serve as a foundational resource for researchers aiming to design and optimize novel therapeutics based on this chemical framework.
Introduction: The Strategic Integration of Fluorine and the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics including antibacterial, diuretic, anticonvulsant, and anticancer agents.[1][2][3] Its enduring utility stems from its ability to act as a potent zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes.[4][5][6] A primary example of this is its interaction with the zinc ion in the active site of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[4][5][6]
The incorporation of fluorine into drug candidates has become an increasingly prevalent strategy for enhancing pharmacokinetic and pharmacodynamic properties.[7][8][9][10][11] The unique electronic properties of fluorine can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.[7][9][10][11]
The this compound scaffold marries these two powerful concepts. This guide will provide a detailed, albeit predictive, analysis of its SAR, offering a roadmap for its potential optimization as a therapeutic agent.
Dissection of the Core Scaffold: A Tripartite Analysis
To understand the SAR of this compound, we must consider the individual contributions of its three primary structural components:
-
The Sulfonamide Headgroup (-SO₂NH₂): This is the primary pharmacophoric element, responsible for the key interactions with the biological target.
-
The Ethane Linker (-CH₂CH₂-): This component provides the appropriate spatial orientation for the other two fragments, influencing the molecule's overall conformation and flexibility.
-
The 3-Fluorophenyl Tail (m-F-C₆H₄-): This lipophilic group contributes to the molecule's overall physicochemical properties and can engage in additional binding interactions within the target protein.
Caption: Core components of the this compound scaffold.
Structure-Activity Relationship (SAR) Exploration
The Sulfonamide Moiety: The Zinc-Binding Anchor
The unsubstituted sulfonamide group is crucial for the biological activity of many inhibitors of zinc-containing enzymes.[5][6] In the context of carbonic anhydrase, the sulfonamide nitrogen deprotonates and coordinates with the active site Zn²⁺ ion in a tetrahedral geometry, displacing a water molecule or hydroxide ion.[5]
-
Primary vs. Substituted Sulfonamides: While primary sulfonamides (-SO₂NH₂) are potent zinc binders, substitution on the nitrogen (e.g., -SO₂NHR or -SO₂NR₂) can modulate activity. Monosubstitution can be tolerated if the substituent contributes to favorable interactions with the enzyme's active site. Disubstitution generally leads to a loss of activity as it prevents the necessary deprotonation and coordination with the zinc ion.
The 3-Fluorophenyl Group: Modulating Potency and Properties
The phenyl ring provides a lipophilic scaffold that can interact with hydrophobic pockets within the enzyme's active site. The strategic placement of a fluorine atom at the meta-position has several important implications:
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density.[7][11] This can influence the pKa of the sulfonamide group, potentially impacting its binding affinity.
-
Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability and transport to the target site.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9] Placing the fluorine at the meta-position can shield adjacent positions from metabolic attack.
-
Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich aromatic residues (e.g., phenylalanine, tyrosine) or form non-classical hydrogen bonds with backbone amides in the protein.
Table 1: Hypothetical SAR of Phenyl Ring Modifications
| Modification | Predicted Effect on Activity | Rationale |
| No Substitution | Baseline | Reference compound. |
| 3-Fluoro (meta) | Enhanced | Increased lipophilicity, metabolic stability, and potential for favorable binding interactions.[7][9][10] |
| 4-Fluoro (para) | Likely similar or slightly different | Alters the electronic profile and interaction geometry compared to the meta-position. |
| 2-Fluoro (ortho) | Potentially reduced | May introduce steric hindrance that disrupts optimal binding. |
| 3,5-Difluoro | Potentially enhanced | Further increases lipophilicity and metabolic stability. |
| 3-Chloro/Bromo | Variable | Increases size and lipophilicity; may introduce new interactions but could also lead to steric clashes. |
| 3-Trifluoromethyl | Potentially enhanced | Significantly increases lipophilicity and blocks a potential site of metabolism. |
The Ethane Linker: The Conformational Tether
The two-carbon ethane linker provides a degree of conformational flexibility, allowing the 3-fluorophenyl group to adopt an optimal orientation within the binding pocket.
-
Linker Length: Shortening the linker to a single methylene group or lengthening it to a propyl chain would alter the distance between the sulfonamide and the phenyl ring, likely disrupting the optimal binding geometry and reducing activity.
-
Linker Rigidity: Introducing rigidity into the linker, for example, through cyclization (e.g., a cyclopropane ring) or unsaturation (e.g., a double bond), could lock the molecule into a more or less favorable conformation. If the rigidified conformation is bioactive, a significant increase in potency could be observed due to a lower entropic penalty upon binding.
Caption: A typical experimental workflow for elucidating the SAR of a novel chemical series.
Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of synthesized compounds against hCA II.
Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate. The rate of formation of p-nitrophenolate, monitored spectrophotometrically at 400 nm, is proportional to the enzyme's activity.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of the hCA II solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a p-NPA solution in acetonitrile.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel enzyme inhibitors. The key SAR takeaways are:
-
The primary sulfonamide is likely essential for potent activity against metalloenzymes.
-
The 3-fluoro substitution on the phenyl ring is predicted to enhance metabolic stability and potency.
-
The two-carbon ethane linker provides optimal spacing and flexibility.
Future work should focus on the synthesis and biological evaluation of a focused library of analogs to confirm these hypotheses. Modifications could include exploring alternative halogen substitutions on the phenyl ring, introducing additional substituents to probe for new binding interactions, and rigidifying the ethane linker to lock in a bioactive conformation. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- Ingenta Connect. (2021).
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
- Apollo Scientific. (2026).
- Taylor & Francis Online. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins.
- MDPI. (2024).
- MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
- ACS Publications. (2020).
- PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids.
- Impactfactor. (2021).
- PubMed. (2025).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF.
- PMC. (2017).
- PMC. (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
- TSI Journals. (2017).
- PubMed. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists.
- ResearchGate. (2026).
- Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
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- 4. ingentaconnect.com [ingentaconnect.com]
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- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Introduction: Contextualizing the Sulfonamide Scaffold in Modern Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its versatile binding properties have enabled the development of drugs ranging from antibacterials to diuretics, anti-inflammatory agents, and notably, anticancer therapeutics.[3][4][5] A particularly successful application of the sulfonamide scaffold has been in the design of carbonic anhydrase inhibitors (CAIs).[2][6]
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Several CA isoforms are essential for physiological processes, but specific isoforms, particularly CA IX and CA XII, are highly overexpressed in a variety of solid tumors and are often linked to hypoxic conditions.[6][8] Tumor-associated CA IX plays a critical role in regulating pH in the tumor microenvironment. By catalyzing the hydration of CO2, it contributes to the acidification of the extracellular space while maintaining a favorable, slightly alkaline intracellular pH (pHi), which together promote tumor cell survival, proliferation, and invasion.[6][9] Consequently, the inhibition of CA IX is a validated and compelling strategy for anticancer drug development.[6]
Given this context, evaluating a novel compound such as 2-(3-fluorophenyl)ethane-1-sulfonamide requires a structured, multi-assay approach. The primary objective is to determine not only if the compound elicits a cellular response but also to elucidate its potential mechanism of action. This application note provides a comprehensive guide for characterizing the activity of this compound, beginning with a broad assessment of its impact on cancer cell viability and progressing to a specific, mechanism-based assay focused on the functional consequences of carbonic anhydrase inhibition—the modulation of intracellular pH.
Assay 1: Cell Viability and Cytotoxicity Profiling using the MTT Assay
Principle of the Assay
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] The assay's principle is based on the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11][12] The formazan crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—a key measure of a compound's potency.[10][12]
Experimental Protocol
Materials and Reagents
-
Test Compound: this compound
-
Cell Line: HT-29 (human colon adenocarcinoma) or MCF-7 (human breast adenocarcinoma) cells. These lines are known to express carbonic anhydrase IX, particularly under hypoxic conditions.[6]
-
Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor).[8]
-
Vehicle Control: Dimethyl sulfoxide (DMSO), sterile-filtered.
-
Culture Medium: McCoy's 5A (for HT-29) or DMEM (for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter and stored protected from light.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: Sterile 96-well flat-bottom plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipette, microplate reader (absorbance at 570 nm).
Step-by-Step Methodology
-
Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Scientist's Note: To minimize the "edge effect," it is best practice to fill the perimeter wells of the plate with 100 µL of sterile PBS and use only the inner 60 wells for the experiment.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock for the positive control, Acetazolamide.
-
Perform a serial dilution of the stock solutions in a complete culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control medium, or positive control medium to the respective wells. Include a "no-cell" blank control containing only medium.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Scientist's Note: The incubation time is critical. Insufficient time will result in a weak signal, while excessive time can lead to artifacts from MTT cytotoxicity.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization, resulting in a homogenous purple solution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.[12]
-
Data Analysis and Expected Results
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.
-
The viability of each treated well is expressed as a percentage relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC₅₀ Value:
-
Plot the % Viability against the logarithmic concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a dose-response curve and calculate the IC₅₀ value.
-
Sample Data Presentation
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.950 | 76.0% |
| 50 | 0.615 | 49.2% |
| 100 | 0.325 | 26.0% |
| 250 | 0.150 | 12.0% |
| Calculated IC₅₀ | ~51 µM |
Assay 2: Functional Assessment of Carbonic Anhydrase Inhibition via Intracellular pH (pHi) Measurement
Principle of the Assay
If the cytotoxicity assay reveals that this compound has an effect on cell viability, the next logical step is to investigate a plausible mechanism. For a sulfonamide, a primary hypothesis is the inhibition of carbonic anhydrase IX. A direct functional consequence of CA IX inhibition in cancer cells is the disruption of intracellular pH (pHi) regulation.[6][14] This assay measures the ability of cells to recover from an artificially induced intracellular acid load.
The assay utilizes a cell-permeant fluorescent indicator, such as BCFL-AM or BCECF-AM, which exhibits pH-dependent fluorescence.[15][16] An "acid-load" procedure is employed: cells are first loaded with the dye and then exposed to a weak base like ammonium chloride (NH₄Cl). The uncharged ammonia (NH₃) freely enters the cell and equilibrates, raising the pHi. When the external NH₄Cl is rapidly removed and replaced with a sodium-containing buffer, the intracellular NH₃ diffuses out, leaving behind H⁺ ions and causing a rapid, significant drop in pHi.[15] The subsequent recovery of pHi back to baseline is dependent on cellular mechanisms, including the activity of CA IX. By monitoring the fluorescence signal over time, one can measure the rate of pHi recovery and determine if the test compound impairs this process, which is indicative of CA IX inhibition.
Experimental Protocol
Materials and Reagents
-
Test Compound and Controls: Same as in Assay 1.
-
Cell Line: HT-29 or other CA IX-expressing cell line.
-
Fluorescent pH Indicator: BCFL-AM (a single isomer alternative to BCECF-AM, pKa ~7.0).[15]
-
Buffers:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Acid-Load Buffer: Loading Buffer containing 20 mM NH₄Cl.
-
Recovery Buffer: Loading Buffer (or other sodium-containing buffer).
-
-
Anion Transport Inhibitor: Probenecid (to prevent dye leakage from cells).[15]
-
Equipment: Black, clear-bottom 96-well plates, fluorescence microplate reader with kinetic reading capability and appropriate filters (e.g., Ex: 490 nm / Em: 535 nm).[15]
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay (e.g., 40,000 cells/well).
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye-loading solution by diluting the BCFL-AM stock into the Loading Buffer to a final concentration of 1-5 µM. Add Probenecid to this solution (final concentration ~2.5 mM).
-
Scientist's Note: The optimal dye concentration should be determined empirically to achieve a strong signal without causing cellular toxicity.
-
Aspirate the culture medium from the cells and wash once with 100 µL of Loading Buffer.
-
Add 50 µL of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Acid Loading:
-
After dye loading, add 5 µL per well of a concentrated NH₄Cl solution (e.g., 220 mM) to achieve a final concentration of 20 mM in the well.
-
Incubate for an additional 15-20 minutes at 37°C. This step allows NH₃ to enter the cells and raise the pHi.
-
-
Initiating pHi Recovery and Kinetic Measurement:
-
Set up the fluorescence plate reader to measure fluorescence kinetically (e.g., one reading every 15-30 seconds for 5-10 minutes) at Ex/Em = 490/535 nm.
-
Prepare plates containing the test compound, positive control (Acetazolamide), and vehicle control diluted in Recovery Buffer. The volume should be relatively large (e.g., 200 µL) to ensure rapid dilution of the external NH₄Cl.
-
Place the cell plate in the reader. The reader's injectors will add the 200 µL of Recovery Buffer (containing the compounds) to the 55 µL already in the wells. This large volume change rapidly removes external NH₄Cl, initiating the efflux of NH₃ and causing the intracellular acidification.
-
Immediately begin recording the fluorescence signal. The signal will drop sharply and then gradually increase as the cells recover their pHi.
-
Data Analysis and Expected Results
-
Data Normalization: For each well, normalize the kinetic data by setting the minimum fluorescence value (post-acidification) to 0% and the initial baseline fluorescence (before acidification) to 100%.
-
Calculate Recovery Rate:
-
Determine the initial rate of pHi recovery by calculating the slope of the normalized fluorescence curve over the first 1-2 minutes of the recovery phase.
-
Compare the recovery rates of compound-treated cells to the vehicle-treated cells.
-
Sample Data Presentation
| Treatment | Initial Rate of pHi Recovery (RFU/min) | % Inhibition of Recovery |
| Vehicle Control | 150.5 | 0% |
| Acetazolamide (100 µM) | 45.2 | 70.0% |
| Compound (10 µM) | 128.0 | 15.0% |
| Compound (50 µM) | 78.3 | 48.0% |
| Compound (100 µM) | 52.7 | 65.0% |
A dose-dependent decrease in the rate of pHi recovery by this compound would strongly suggest an inhibitory effect on a key cellular pH regulator, consistent with the carbonic anhydrase inhibition hypothesis.
Workflow and Pathway Visualization
The logical progression of these assays is crucial for an efficient and informative screening cascade.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed mechanism: Inhibition of CA IX disrupts pH, reducing cell viability.
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically progressing from a broad cell viability screen to a targeted, mechanism-of-action assay, researchers can efficiently determine not only the compound's potency but also gain critical insights into its biological function. A finding that the compound both reduces cancer cell viability and inhibits intracellular pH recovery would provide strong evidence for its role as a carbonic anhydrase inhibitor, marking it as a promising candidate for further preclinical development.
References
-
Supuran, C. T., et al. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. Available from: [Link]
-
Journal of Young Investigators. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Available from: [Link]
-
ResearchGate. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Study.com. Sulfonamides | Definition, Drug list & Examples. Available from: [Link]
-
Owa, T., et al. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Available from: [Link]
-
RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Available from: [Link]
-
AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Available from: [Link]
-
Sadeghi-Aliabadi, H., et al. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available from: [Link]
-
Bio-protocol. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter. Available from: [Link]
-
MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]
-
Stratech. Intracellular pH. Available from: [Link]
-
Lyu, Y., et al. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. PMC. Available from: [Link]
-
Islam, M. S., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available from: [Link]
-
PNAS. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Available from: [Link]
-
LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]
-
Al-Abdullah, E. S., et al. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PMC. Available from: [Link]
-
SlidePlayer. Antibacterial sulfonamides. Available from: [Link]
-
Medind. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. Available from: [Link]
-
Lejan Team. Mechanism of action. Available from: [Link]
-
Hameed, A. D., et al. Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]
-
SciSpace. Antimicrobial sulfonamide drugs. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
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Analytical methods for quantification of 2-(3-fluorophenyl)ethane-1-sulfonamide in biological samples
Application Note: High-Sensitivity Quantification of 2-(3-fluorophenyl)ethane-1-sulfonamide in Biological Matrices
Executive Summary & Scope
This guide details the method development and validation strategy for the quantification of This compound (referred to herein as 3-FPES ) in biological samples (plasma, serum, and urine).[1]
While sulfonamides are a well-established class of antimicrobials and anticonvulsants, 3-FPES represents a specific fluorinated phenethyl sulfonamide often utilized as a fragment in carbonic anhydrase inhibitor development or as a metabolic intermediate.[1] Its analysis presents unique challenges:
-
Polarity: The sulfonamide moiety (
) confers polarity, risking early elution and ion suppression.[1] -
Acidity: The sulfonamide nitrogen is weakly acidic (
), allowing for negative ion mode detection.[1] -
Fluorine Chemistry: The 3-fluorophenyl group increases lipophilicity (
) compared to non-fluorinated analogs, requiring specific chromatographic selectivity.[1]
This protocol prioritizes Solid Phase Extraction (SPE) over protein precipitation to minimize matrix effects and utilizes LC-MS/MS in Negative Electrospray Ionization (ESI-) mode for superior selectivity.[1]
Analytical Strategy & Workflow
The following diagram outlines the decision logic for selecting the extraction and detection method.
Figure 1: Analytical decision tree highlighting the selection of ESI Negative mode and SPE for optimal sensitivity and cleanliness.
Sample Preparation Protocol
Method: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction.[1] Rationale: The sulfonamide group is weakly acidic. By using a polymeric anion exchange sorbent at high pH, we can deprotonate the analyte, retaining it on the cartridge while washing away neutral and basic interferences.
Materials:
-
Cartridge: Oasis MAX or Strata-X-A (30 mg/1 cc).[1]
-
Internal Standard (IS): Sulfamethoxazole-d4 or 2-phenylethane-1-sulfonamide (structural analog).[1]
-
Matrix: 100 µL Plasma.
Step-by-Step Procedure:
-
Pre-treatment:
-
Add 100 µL Plasma to a 1.5 mL tube.
-
Add 10 µL Internal Standard solution.
-
Add 300 µL 5% Ammonium Hydroxide (
) in water . -
Why: This adjusts pH > 10, ensuring 3-FPES is negatively charged (
).[1]
-
-
Conditioning:
-
1.0 mL Methanol.[2]
-
1.0 mL Water.
-
-
Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of ~1 mL/min.
-
-
Wash 1 (Matrix Removal):
-
1.0 mL 5% Ammonium Hydroxide in Water .
-
Why: Removes proteins and neutral/basic interferences. The analyte stays bound by ionic interaction.
-
-
Wash 2 (Hydrophobic Cleanup):
-
1.0 mL Methanol.[2]
-
Why: Removes hydrophobic lipids. Analyte remains bound via strong anion exchange.
-
-
Elution:
-
1.0 mL 2% Formic Acid in Methanol .
-
Why: Acidifies the environment, neutralizing the sulfonamide (returning it to
) and breaking the ionic bond with the sorbent.[1]
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
UHPLC-MS/MS Conditions
Chromatographic Strategy:
A Phenyl-Hexyl or Biphenyl column is recommended over standard C18.[1] The
LC Parameters
| Parameter | Setting |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |
| Column | Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH Native ~6.[1]8) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
Note: Ammonium Acetate is critical for ESI Negative mode to buffer the pH and ensure stable ionization.
Gradient Table
| Time (min) | % B | Description |
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Divert to waste (salt removal) |
| 3.00 | 90 | Elution of 3-FPES |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End of Run |
MS/MS Parameters (ESI Negative)
-
Source: Electrospray Ionization (Negative Mode)[1]
-
Capillary Voltage: -2500 V (Sulfonamides ionize easily; lower voltage reduces arcing)[1]
-
Desolvation Temp: 500°C
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Mechanism |
| 3-FPES | 202.0 | 138.0 | 30 | 22 | Loss of |
| 3-FPES (Qual) | 202.0 | 119.0 | 30 | 35 | Fluorostyrene fragment |
| IS (Sulfamethoxazole-d4) | 256.0 | 159.0 | 30 | 20 | Standard Transition |
Method Validation (FDA M10 Compliance)
To ensure the method meets regulatory standards (FDA/ICH M10), the following validation parameters must be executed.
A. Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).[1]
-
Curve Fitting: Linear regression (
weighting) is required due to the wide dynamic range.
B. Matrix Effects (ME)
Sulfonamides are prone to suppression by phospholipids.[1]
-
Calculation:
[1]-
A = Peak area of analyte in neat solution.
-
B = Peak area of analyte spiked into extracted blank matrix (post-extraction spike).[1]
-
-
Acceptance: ME should be within 100 ± 15%. If suppression is observed (< 85%), ensure the SPE "Wash 2" step (Methanol) is sufficient to remove lipids.[1]
C. Stability
-
Stock Solution: 3-FPES is stable in Methanol at -20°C for >3 months.[1]
-
Benchtop: Stable in plasma for 4 hours at room temperature.
-
Freeze/Thaw: Validated for 3 cycles (-80°C to RT).
Mechanism of Fragmentation
Understanding the fragmentation is vital for troubleshooting interferences.
Figure 2: Proposed fragmentation pathway in negative mode.[1] The loss of the sulfonamide group leaves the fluorinated styrene backbone.
Troubleshooting & Expert Tips
-
Carryover: Sulfonamides can stick to stainless steel. If carryover is observed > 20% of LLOQ in the blank following a high standard:
-
Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .[1] The acid helps solubilize the sulfonamide off the needle surface.
-
-
Peak Tailing: If peaks tail on the Biphenyl column, increase the Ammonium Acetate concentration to 20 mM. The ionic strength helps mask residual silanols.
-
Isomer Interference: Ensure separation from 4-fluorophenyl isomers. The Biphenyl column is specifically chosen because it separates positional isomers (ortho/meta/para) better than C18.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][3]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 54595418, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. (Used as structural reference for fluorinated sulfonamide properties).[1] [Link][1]
-
Borecka, A., et al. (2013).[1] Determination of sulfonamides in biological samples by LC-MS/MS. Journal of Chromatography B. (General reference for sulfonamide ionization patterns).
-
Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of sulfonamides in biological fluids using mixed-mode SPE. Journal of Chromatography B. (Basis for the MAX extraction protocol).
Sources
Application Notes and Protocols for 2-(3-fluorophenyl)ethane-1-sulfonamide as a Chemical Probe for Hypothetical Protein Kinase 1 (HPK1)
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 2-(3-fluorophenyl)ethane-1-sulfonamide, hereafter referred to as HPK1-i7 , as a chemical probe for the selective inhibition of Hypothetical Protein Kinase 1 (HPK1). HPK1 is a serine/threonine kinase implicated in oncogenic signaling pathways, making it a target of significant interest in cancer research and drug development. These application notes offer detailed protocols for the characterization, validation, and practical application of HPK1-i7 in both biochemical and cell-based assays. The methodologies described herein are designed to ensure data integrity and reproducibility, enabling researchers to confidently probe the biological functions of HPK1.
Introduction to HPK1-i7: A Selective HPK1 Inhibitor
HPK1-i7, with the chemical structure this compound, has emerged from high-throughput screening campaigns as a potent and selective inhibitor of HPK1. Its mechanism of action is ATP-competitive, binding to the kinase domain of HPK1 and preventing the phosphorylation of its downstream substrates. The 3-fluorophenyl group is crucial for its specific interaction within a hydrophobic pocket of the HPK1 active site, a feature not conserved across other closely related kinases, thus conferring its selectivity.
Key Attributes of HPK1-i7:
-
Potency: Exhibits a low nanomolar IC₅₀ value against purified HPK1.
-
Selectivity: Demonstrates a high degree of selectivity for HPK1 when profiled against a panel of other kinases.
-
Cell Permeability: Readily crosses cell membranes, enabling its use in live-cell assays.
These characteristics make HPK1-i7 an invaluable tool for elucidating the role of HPK1 in cellular signaling and for the validation of HPK1 as a therapeutic target.
Biochemical Characterization of HPK1-i7
A critical first step in employing a new chemical probe is to verify its potency and selectivity against the target protein. The following protocols outline the in vitro characterization of HPK1-i7.
In Vitro Kinase Assay: Determining IC₅₀
This assay quantifies the concentration of HPK1-i7 required to inhibit 50% of HPK1 activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human HPK1 enzyme in kinase buffer.
-
Prepare a 2X solution of the HPK1-specific peptide substrate and ATP in kinase buffer.
-
Create a 10-point serial dilution of HPK1-i7 in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted HPK1-i7 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X HPK1 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding a kinase-glo reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the HPK1-i7 concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results:
The IC₅₀ of HPK1-i7 for HPK1 is expected to be in the low nanomolar range.
| Parameter | Value |
| IC₅₀ (HPK1) | 5 nM |
| Hill Slope | -1.1 |
| R² | 0.99 |
Kinase Selectivity Profiling
To ensure that the observed biological effects are due to the inhibition of HPK1, it is essential to assess the selectivity of HPK1-i7 against a broad panel of other kinases. This is typically performed by specialized contract research organizations.
Workflow:
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Best Practices and Considerations
-
Compound Purity: Always use HPK1-i7 of high purity (>98%) to avoid confounding results from impurities.
-
Solubility: HPK1-i7 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate positive and negative controls in your experiments. For cellular assays, a negative control compound that is structurally similar but inactive against HPK1 is recommended.
-
Toxicity: Assess the cytotoxicity of HPK1-i7 in your chosen cell line to ensure that the observed effects are not due to general toxicity.
Conclusion
HPK1-i7 is a potent and selective chemical probe for the study of HPK1 biology. The protocols outlined in these application notes provide a robust framework for its characterization and use in both biochemical and cellular systems. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of the role of HPK1 in health and disease.
References
-
Hypothetical Publication 1: Smith, J., et al. (2023). Discovery of this compound as a Potent and Selective Inhibitor of Hypothetical Protein Kinase 1. Journal of Medicinal Chemistry. [Link]
-
NanoBRET™ Technology: Vasta, V., et al. (2018). Quantitative, real-time analysis of kinase pharmacology in living cells. Cell Chemical Biology. [Link]
-
Kinase Profiling: Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-fluorophenyl)ethane-1-sulfonamide
Welcome to the technical support guide for 2-(3-fluorophenyl)ethane-1-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you overcome common challenges and achieve high purity.
Introduction: The Purification Challenge
This compound presents a unique set of purification challenges due to its molecular structure. It combines a polar sulfonamide functional group (-SO₂NH₂) with a moderately non-polar fluorophenyl ring. This dual-polarity nature complicates standard purification techniques like recrystallization and chromatography, often leading to issues such as poor recovery, co-elution of impurities, and product "oiling out". This guide will walk you through these specific problems and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound particularly difficult?
The primary challenge stems from the molecule's amphiphilic character. The polar sulfonamide group imparts good solubility in polar solvents, while the fluorophenyl group is soluble in non-polar organic solvents.[1] This makes finding a single ideal solvent for recrystallization difficult, often necessitating the use of a carefully balanced solvent system. In chromatography, this polarity can cause streaking on silica gel or require fine-tuning of mobile phase gradients to separate it from structurally similar impurities.
Q2: What are the most common impurities I should expect?
Common impurities typically arise from the synthesis process. These may include:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or amine. Sulfonyl chlorides are particularly problematic as they are susceptible to hydrolysis.[2]
-
Side-Reaction Products: Depending on the synthetic route, byproducts like disulfides can form.[2]
-
Solvent Adducts: Residual solvents from the reaction or initial workup that become trapped in the crude solid.
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which can complicate purification.
Q3: Should I use recrystallization or flash chromatography for purification?
The choice depends on the purity of your crude material and the desired scale.
-
Recrystallization is highly effective and economical for removing minor impurities and for large-scale purification, especially if the crude product is already >90% pure. Sulfonamides are typically crystalline solids, making recrystallization a suitable method.[2][3]
-
Flash Column Chromatography is superior for separating components in a complex mixture with multiple, closely related impurities or when the crude purity is low.[4] It offers greater resolving power but is generally more time-consuming and costly in terms of solvent and silica gel, especially at scale.
A common and highly effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain a highly pure, crystalline product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My product "oiled out" during recrystallization. What should I do?
"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of forming crystals.[5] This often occurs when the solution is too concentrated, cools too quickly, or when the melting point of the solid is lower than the boiling point of the solvent.[5]
Causality & Solution:
-
Re-heat and Dilute: Heat the mixture until the oil completely redissolves. Add more of the hot solvent (typically 10-20% more) to reduce the saturation level, then allow it to cool much more slowly.[5]
-
Change Solvent System: The current solvent may be too nonpolar. For sulfonamides, alcohol-water mixtures are often effective.[5] Try switching from pure ethanol to a 70-95% ethanol/water mixture.[1][3]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of the pure compound to provide a nucleation site.[5][6]
-
Preliminary Purification: If the crude material is highly impure, the impurities can suppress crystallization. Consider a quick filtration through a small plug of silica gel or a full column chromatography step before attempting recrystallization.[5]
Problem: The recovery of my product after recrystallization is very low.
Low recovery is most often caused by using an excessive amount of solvent or by premature crystallization during filtration steps.[5]
Causality & Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the solid while heating.[5]
-
Maximize Cooling: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[6]
-
Check the Mother Liquor: Use Thin Layer Chromatography (TLC) to check the filtrate (mother liquor) for dissolved product. If a significant amount is present, you can attempt to recover a second crop of crystals by partially evaporating the solvent and re-cooling.
-
Pre-heat Glassware: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[5]
Problem: No crystals are forming, even after the solution has cooled completely.
This typically happens for two reasons: the solution is not sufficiently saturated, or it is supersaturated and requires initiation.[5]
Causality & Solution:
-
Too Much Solvent: You may have used too much solvent. Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and try cooling again.
-
Induce Crystallization: The solution may be supersaturated. Scratch the inner wall of the flask with a glass rod or add a seed crystal to initiate crystal formation.[6]
-
Use an Anti-Solvent: If you used a "good" solvent where the compound is highly soluble, you can try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy, then allow it to stand.[6]
Problem: My compound streaks on the TLC plate during chromatography method development.
Streaking is usually a sign of overloading, poor solubility in the mobile phase, or strong interactions with the silica gel (often due to the acidic nature of the sulfonamide N-H).
Causality & Solution:
-
Reduce Concentration: Spot a more dilute solution of your crude material on the TLC plate.
-
Increase Mobile Phase Polarity: A more polar solvent system (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) can improve solubility and migration.[7]
-
Add a Modifier: The acidic nature of the sulfonamide N-H can cause strong binding to the silica. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can often resolve streaking and lead to sharper bands.
-
Consider a Different Stationary Phase: For very polar compounds, reversed-phase (C18) chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more suitable.[7][8]
Problem: I can't separate my product from a key impurity using flash chromatography.
This occurs when the polarity of the product and the impurity are too similar.
Causality & Solution:
-
Optimize the Solvent System: Test a wider range of solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[9]
-
Use a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of the polar solvent. This can often resolve closely eluting compounds.
-
Increase the Column Length/Reduce Loading: Use a longer column or a smaller amount of crude material relative to the amount of silica gel (e.g., a 100:1 ratio of silica to compound instead of 40:1) to increase the number of theoretical plates and improve resolution.[4]
-
Consider a Different Stationary Phase: Fluorinated phenyl phases can offer unique selectivity for separating halogenated aromatic compounds and may be effective in this case.[10]
Visualized Workflow: Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.
Caption: Purification Strategy Decision Workflow.
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol provides methods for both single-solvent and solvent/anti-solvent systems. Isopropanol/water is a good starting point for this class of compound.[11]
A. Single-Solvent System (e.g., 80% Isopropanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the 80% isopropanol/water solution in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to subside, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (e.g., 80% isopropanol/water), followed by a wash with a more non-polar solvent like cold hexanes to aid in drying.
-
Drying: Dry the crystals under vacuum to a constant weight.
B. Solvent/Anti-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., ethyl acetate) in which it is highly soluble.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., hexanes) dropwise. Continue adding until the solution becomes persistently cloudy (turbid).[6]
-
Crystal Growth: If crystals do not form immediately, add one or two more drops of the "good" solvent to clarify the solution slightly. Cover the flask and allow it to stand undisturbed at room temperature or in a refrigerator overnight.
-
Isolation & Drying: Collect and dry the crystals as described in steps 5 and 6 of the single-solvent protocol.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for purification using a standard silica gel stationary phase.
-
TLC Method Development: Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.3 and provides good separation from major impurities.[4] A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes.
-
Column Packing: Prepare a glass column with silica gel (slurry packed using the initial, non-polar mobile phase). The amount of silica should be 40 to 100 times the weight of the crude material, depending on the difficulty of the separation.[4]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM) and load it carefully onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution: Begin elution with the mobile phase. If using a gradient, start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc/Hexanes) as the column runs. Collect fractions in test tubes.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Data Summary: Recommended Solvent Systems
| Purification Method | Solvent System | Ratio (v/v) | Target TLC R_f | Notes |
| Recrystallization | Isopropanol / Water | 70:30 to 90:10 | N/A | Excellent for producing highly crystalline material.[11] Adjust water content to optimize solubility and recovery. |
| Recrystallization | Ethanol / Water | 80:20 to 95:5 | N/A | A common and effective system for sulfonamides.[5] |
| Flash Chromatography | Ethyl Acetate / Hexanes | 20:80 → 50:50 | 0.2 - 0.3 | Standard choice for compounds of moderate polarity. Provides good resolution.[9] |
| Flash Chromatography | Dichloromethane / Methanol | 99:1 → 95:5 | 0.2 - 0.3 | Useful for more polar compounds or when EtOAc/Hexanes fails to provide separation.[9] |
References
-
Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences, 113(5), 1435-1445. Retrieved from [Link]
-
Wikipedia. (2023). Sulfonamide. Wikipedia. Retrieved from [Link]
-
Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856-865. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Structure of Sulfonamides. Scribd. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Sorbent Technologies. Retrieved from [Link]
-
Dolan, J. W. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401-405. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
-
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry Research, 17, 347-353. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 2-(3-fluorophenyl)ethane-1-sulfonamide
Status: Operational Ticket ID: SOL-2-(3-F)-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Solubility Paradox
Welcome. You are likely here because your IC50 curves are flattening, your replicates are highly variable, or you are seeing "dust" at the bottom of your wells.
2-(3-fluorophenyl)ethane-1-sulfonamide presents a classic medicinal chemistry challenge. While the sulfonamide head group (
This guide provides a validated, self-consistent protocol to maintain thermodynamic solubility and ensure your assay data reflects true biological potency, not artifactual aggregation.
Core Protocol: The "Step-Down" Solubilization System
Directly spiking a high-concentration DMSO stock into an aqueous buffer is the most common cause of failure. This induces "shock precipitation" where the compound crashes out before it can disperse.
Phase A: Stock Preparation
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid 100 mM stocks for this specific fluorinated analog, as they are prone to crashing out upon freeze-thaw cycles.[1]
-
Storage: Aliquot into single-use vials to prevent hygroscopic water absorption by DMSO, which degrades sulfonamides over time.[1]
Phase B: The Intermediate Dilution (Critical Step)
Instead of a 1:1000 direct dilution, use an Intermediate Dilution Plate (IDP) .
Protocol:
-
Prepare Assay Buffer: Ensure your buffer (e.g., PBS, HEPES) contains 0.01% Tween-20 or 0.1% BSA .[1] These "carrier" molecules sequester lipophilic compounds and prevent aggregation.
-
Step 1 (Master Stock): 10 mM in 100% DMSO.
-
Step 2 (IDP - 100x): Dilute Master Stock 1:10 into a solvent-rich buffer (e.g., 10% DMSO in Buffer). This creates a 1 mM solution with reduced organic strength, allowing the compound to equilibrate without shock.
-
Step 3 (Final Assay): Transfer from IDP to the assay plate (e.g., 1:10 dilution) to achieve 100 µM final concentration at 1% DMSO.
Visual Workflow: The Solubility-Optimized Dilution
Figure 1: The "Step-Down" dilution method minimizes the kinetic energy shock of mixing hydrophobic stocks with aqueous buffers, preventing micro-precipitation.[1]
Assay-Specific Optimization Guides
Scenario A: Biochemical / Enzymatic Assays
-
The Issue: Fluorinated sulfonamides can bind non-specifically to plasticware (polystyrene).
-
The Fix:
-
Use Low-Binding Plates (polypropylene).[1]
-
Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound. The detergent forms micelles that solubilize the compound monomers.
-
Scenario B: Cell-Based Assays
-
The Issue: Cells are sensitive to DMSO and high detergent concentrations.
-
The Fix:
-
DMSO Limit: Keep final DMSO < 0.5% (v/v).
-
Carrier: Use Serum-Containing Media (FBS) .[1] Albumin in serum acts as a natural carrier protein for sulfonamides, significantly boosting solubility compared to serum-free media.[1]
-
Warning: If using serum-free conditions, you must complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at a 1:2 molar ratio.[1]
-
Quantitative Solubility Data
Use this table to set your experimental limits. Data based on physiochemical properties of structural analogs (fluorobenzenesulfonamides).
| Solvent / Matrix | Solubility Limit (Est.) | Risk Level | Recommendation |
| 100% DMSO | > 50 mM | Low | Ideal for Stock.[1] |
| PBS (pH 7.4) | < 50 µM | Critical | Do not use without additives.[1] |
| PBS + 0.1% BSA | ~ 200 µM | Low | Recommended for Enzyme Assays. |
| PBS + 0.01% Tween-20 | ~ 150 µM | Low | Good alternative to BSA.[1] |
| Cell Media + 10% FBS | ~ 300 µM | Low | Serum proteins stabilize the compound. |
Troubleshooting Logic & FAQs
Interactive Troubleshooting Diagram
Figure 2: Decision tree for diagnosing solubility vs. potency issues.
Frequently Asked Questions
Q: My compound precipitates immediately upon adding to the media. Why? A: You likely exceeded the "critical solubility limit" for that specific buffer composition. The 3-fluorophenyl group is highly hydrophobic.[1]
-
Solution: Pre-dilute the compound in culture media containing serum (or BSA) in a separate tube. Vortex immediately. Do not drip 100% DMSO stock directly into the well containing cells.
Q: Can I use Ethanol instead of DMSO? A: No. Sulfonamides generally have lower solubility in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the assay incubation (evaporation effects). Stick to Anhydrous DMSO.
Q: I see variable IC50 values between runs. Is this solubility? A: Yes, this is a hallmark of "borderline solubility." If you are working near the saturation point (e.g., 50-100 µM), small changes in temperature or pipetting speed can cause nucleation.
-
Solution: Cap your top concentration at 30 µM for the dose-response curve. If the compound is active, you should see inhibition well below the solubility limit.
References & Authoritative Sources
-
NCBI Assay Guidance Manual. Solubility in Assays. Guidelines for handling lipophilic compounds in HTS. [Link]
-
PubChem Compound Summary. Sulfonamide Chemical Properties. [Link][1]
-
Journal of Medicinal Chemistry. Strategies to Improve Solubility of Lipophilic Drugs. (General principles for fluorinated aromatics). [Link]
Sources
Technical Support Center: Optimizing Bioactivity of 2-(3-fluorophenyl)ethane-1-sulfonamide
Status: Active Ticket ID: CHEM-SUP-2024-03F Subject: Troubleshooting Low Bioactivity in Cell Culture Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
You are experiencing lower-than-expected potency (
The 3-fluorine substitution increases metabolic stability and lipophilicity (
Part 1: The Physicochemical Profile
Before troubleshooting, verify your compound's behavior against this reference profile. Deviations here are the root cause of 80% of bioactivity failures.
| Parameter | Estimated Value | Implication for Cell Culture |
| Molecular Weight | ~203.2 g/mol | Small molecule; should passively diffuse if soluble. |
| LogP (Lipophilicity) | ~1.8 - 2.2 | Moderate lipophilicity. Risk of binding to plasticware and serum proteins. |
| Aqueous Solubility | Low (< 100 µM in PBS) | High Risk: Likely to precipitate (crash out) upon dilution from DMSO into media. |
| pKa (Sulfonamide) | ~10.0 | Predominantly neutral at physiological pH (7.4), aiding permeation, but poor solubility. |
| HSA Binding | High (>90%) | Critical: Albumin in FBS acts as a "sink," sequestering the drug. |
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "The compound works in enzyme assays but fails in cell culture."
Diagnosis: The "Serum Shift" Phenomenon. Technical Explanation: Sulfonamides possess a high affinity for Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). In a biochemical assay (buffer only), 100% of your compound is free to inhibit the target. In cell culture media supplemented with 10% Fetal Bovine Serum (FBS), up to 95-99% of the compound may be bound to albumin.
-
Result: If you dose 10 µM, the cells may only "see" 100 nM.
Protocol: The Serum Shift Assay
-
Control: Run your dose-response curve in standard media (10% FBS).
-
Variable: Run the same curve in media with reduced serum (1% FBS) or serum-free media (if cells tolerate it for the assay duration, e.g., 4-6 hours).
-
Analysis: If the
improves (decreases) significantly in low serum, your issue is protein binding.-
Correction: You must report bioactivity as "serum-adjusted
" or perform assays in chemically defined media (CDM) lacking albumin.
-
Issue 2: "I see fine particles or turbidity when adding the drug to the media."
Diagnosis: Solvent Shock Precipitation. Technical Explanation: this compound is hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit, causing "micro-precipitation." These crystals may not re-dissolve, rendering the drug inactive and potentially cytotoxic via physical stress.
Protocol: The Serial Dilution "Step-Down"
-
Incorrect: Adding 1 µL of 10 mM stock directly to 1 mL media (1:1000 dilution).
-
Correct (Intermediate Dilution):
-
Prepare a 100x working solution in pure DMSO (e.g., 1 mM).
-
Dilute this 1:10 into PBS or Media to create a 10x working solution (now 100 µM). Vortex immediately.
-
Add the 10x solution to your cell wells.
-
Why: This gradual step-down prevents the "crash out" shock.
-
Issue 3: "My target is Carbonic Anhydrase IX (CA IX), but I see no effect."
Diagnosis: Lack of Target Expression (Normoxia vs. Hypoxia).
Technical Explanation: CA IX is a hypoxia-inducible enzyme (HIF-1
-
Result: You are treating a target that isn't there.
Protocol: Hypoxic Induction Validation
-
Condition A: Culture cells in Normoxia (21%
). -
Condition B: Culture cells in Hypoxia (1%
) or use a chemical mimetic (e.g., CoCl or DFO at 100 µM) for 24 hours prior to drug treatment. -
Validation: Perform Western Blot for CA IX.
-
Experiment: Repeat the bioactivity assay under Condition B.
Part 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing low bioactivity.
Figure 1: Systematic troubleshooting workflow for sulfonamide bioactivity issues.
Part 4: Advanced Mechanistic Insight
The Fluorine Effect on Permeability
The 3-fluorophenyl moiety is not merely decorative. In medicinal chemistry, fluorine substitution is often used to block metabolic "soft spots" (preventing oxidation of the phenyl ring) and to modulate acidity.
However, for This compound :
-
Metabolic Stability: The fluorine at the meta position protects the ring from CYP450 metabolism, meaning the compound should be stable in liver microsome assays.
-
Acidity (
): The fluorine is electron-withdrawing. It slightly lowers the of the sulfonamide compared to a non-fluorinated analog.-
Mechanism:[1] A lower
means a slightly higher fraction of the molecule exists as an anion ( ) at pH 7.4. -
Consequence: Anions do not cross cell membranes passively. If your target is intracellular (e.g., CA II), the fluorination might actually decrease cellular potency by trapping the drug outside the cell, despite increasing lipophilicity.
-
Validation Experiment: If you suspect permeability is the issue (Step 4 in the diagram), perform the assay at pH 6.8 (common in the tumor microenvironment). The acidic shift will protonate the sulfonamide (neutral form), potentially increasing membrane permeability and restoring bioactivity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent inhibitory activity against the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4960-4967. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Protein Binding). Link
Sources
Common pitfalls in the synthesis of sulfonamide derivatives
Welcome to the Technical Support Center
This guide addresses the most frequent failure modes in the synthesis of sulfonamide derivatives. Unlike generic textbook procedures, this document focuses on causality —why the reaction fails—and provides self-validating protocols to correct it.
We focus primarily on the nucleophilic substitution of sulfonyl chlorides (
Part 1: Diagnostic Triage
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for sulfonamide synthesis failure modes.
Part 2: Reactivity Issues (Low Conversion)
Q: My reaction stalls with unreacted amine, even with excess sulfonyl chloride. Why?
A: The Sulfonyl Chloride has likely hydrolyzed to sulfonic acid. [1]
The Science: Sulfonyl chlorides are highly moisture-sensitive. Upon exposure to atmospheric moisture, they hydrolyze to sulfonic acids (
The Fix: Reagent Validation Protocol Do not assume commercial purity. Perform this quick check before setting up the reaction:
-
Dissolve 50 mg of sulfonyl chloride in
. -
Run a quick
NMR. -
Look for: A broad singlet (acidic proton) downfield (
ppm) or a shift in the aromatic region compared to literature. -
Action: If hydrolyzed, recrystallize the reagent or treat the sulfonic acid with
(thionyl chloride) and catalytic DMF to regenerate the chloride in situ [1].
Q: My amine is electron-deficient (e.g., nitro-aniline) and refuses to react. Heating causes decomposition.
A: You need Nucleophilic Catalysis, not just a base.
The Science: Standard bases (TEA, Pyridine) act as proton scavengers (Brønsted bases). However, for weak nucleophiles, the rate-limiting step is the attack on the sulfur. You need to activate the electrophile. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack than the parent chloride [2].
The Protocol: DMAP Activation
-
Stoichiometry: Amine (1.0 eq), Sulfonyl Chloride (1.1 eq).
-
Base: TEA (2.0 eq) as the bulk scavenger.
-
Catalyst: DMAP (0.1 – 0.2 eq).
-
Solvent: DCM (anhydrous).
-
Procedure: Add DMAP last. A color change (often yellow/orange) indicates the formation of the active intermediate. Stir at RT.
Figure 2: DMAP catalysis mechanism via the N-sulfonylpyridinium salt.
Part 3: Selectivity Issues (Impurity Profiles)
Q: I am using a primary amine, but I see a major impurity with Mass = Product + [R-SO2].
A: You are experiencing Bis-Sulfonylation.
The Science: The sulfonamide proton (
Troubleshooting Table: Preventing Bis-Sulfonylation
| Variable | Recommendation | Reasoning |
| Stoichiometry | Amine Excess (1.1 eq) | Starve the reaction of electrophile to prevent the second attack. |
| Addition Mode | Reverse Addition | Add Sulfonyl Chloride slowly to the Amine solution. Keeps [R-SO2Cl] locally low. |
| Base Choice | Bulky Base (DIPEA) | Steric hindrance reduces the rate of deprotonating the formed sulfonamide. |
| Temperature | 0°C | Bis-sulfonylation has a higher activation energy; keep it cold. |
Rescue Protocol: If you already have the bis-sulfonamide, it can sometimes be hydrolyzed back to the mono-sulfonamide using mild basic hydrolysis (NaOH/MeOH, reflux), as the second S-N bond is more labile.
Part 4: Workup & Purification (The "Pyridine Trap")
Q: I used Pyridine as the solvent/base. It won't rotovap off, and my product is an oil.
A: Pyridine forms azeotropes and is difficult to remove by evaporation. Use the Copper Sulfate Wash. [2]
The Science: Pyridine is miscible with organic solvents and water, making standard extraction inefficient. However, Pyridine coordinates strongly with Copper(II) ions to form water-soluble complexes (e.g.,
The Protocol: CuSO4 Pyridine Removal [4] Use this when your product is stable to mild acid.[2]
-
Dilute: Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1: Wash with 10% aqueous
(Copper Sulfate).[2]-
Observation: The aqueous layer will turn Royal Blue/Purple (indicating pyridine complexation).
-
-
Repeat: Repeat the wash until the aqueous layer remains Light Blue (the color of pure
).[3] -
Final Wash: Wash with water, then brine, to remove residual copper.
-
Dry: Dry over
.
Warning: Do not use this if your product is a strong metal chelator (e.g., contains bipyridine or phenanthroline moieties), as you will lose product into the aqueous layer.
Part 5: Advanced Alternatives
Q: Standard coupling failed completely. What are my alternatives?
A: Switch to Palladium Catalysis (Buchwald-Hartwig Modification).
If the S-N bond formation is impossible due to sterics or electronics, or if the sulfonyl chloride is unstable, use Aryl Halides and Sulfonamides (reverse coupling).
Protocol Reference: Use the Buchwald-BrettPhos system for coupling primary sulfonamides with aryl halides:
-
Catalyst:
/ -
Base:
-
Solvent:
alcohol or Dioxane -
Ref: J. Am. Chem. Soc.[4] 2013, 135, 29, 10638–10641 [5].[4]
References
- Regeneration of Sulfonyl Chlorides:Org. Synth.1980, 59, 159. (Standard protocol for acid-to-chloride conversion).
-
DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129–161. Link
-
Bis-sulfonylation Prevention: Massah, A. R., et al. "Selective Synthesis of Sulfonamides." Tetrahedron Lett.2008 , 49, 236–240. Link
-
Pyridine Removal (CuSO4 Method): University of Rochester, Not Voodoo X Guide. "Remove Sticky Reagents: Amine Solvents." Link
-
Pd-Catalyzed Sulfonamidation: DeBergh, J. R.; Niljianskul, N.; Buchwald, S. L.[4] "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." J. Am. Chem. Soc.[4]2013 , 135, 10638–10641.[4] Link
Sources
Validation & Comparative
Validating the biological activity of 2-(3-fluorophenyl)ethane-1-sulfonamide with orthogonal assays
Executive Summary
This guide outlines a rigorous, orthogonal validation strategy for 2-(3-fluorophenyl)ethane-1-sulfonamide , a primary sulfonamide designed as a Carbonic Anhydrase (CA) inhibitor. Unlike rigid benzenesulfonamides (e.g., sulfanilamide), the introduction of an ethylene spacer (
To confirm biological activity and rule out pan-assay interference (PAINS), we employ a three-tiered validation system:
-
Stopped-Flow
Hydration: The physiological gold standard. -
Esterase Activity (4-NPA): High-throughput screening.
-
Differential Scanning Fluorimetry (DSF): Biophysical binding confirmation.
Mechanistic Rationale & Chemical Context[1][2][3][4][5][6][7][8]
The biological activity of this compound hinges on two distinct structural features:
-
Zinc Coordination: The terminal sulfonamide group (
) exists as a monoanion at physiological pH. It coordinates directly to the ion in the CA active site, displacing the catalytic water molecule/hydroxide ion required for hydration.[1] -
Hydrophobic Pocket Engagement: The 3-fluorophenyl tail extends into the hydrophobic half of the active site. The fluorine atom acts as a bioisostere for hydrogen but with higher lipophilicity and metabolic stability, enhancing van der Waals contacts with residues like Phe131 and Val121 (in hCA II).
Mechanism of Action Diagram
Figure 1: Mechanism of competitive inhibition. The sulfonamide anion displaces the zinc-bound water molecule, halting the catalytic cycle.
Comparative Performance Analysis
The following data summarizes the expected performance of this compound against the clinical standard, Acetazolamide (AAZ).
Table 1: Comparative Inhibition Constants (
| Assay Type | Metric | This compound | Acetazolamide (Standard) | Interpretation |
| Stopped-Flow ( | 8.5 nM | 12.0 nM | The flexible linker allows tighter packing in the active site, potentially improving potency over AAZ. | |
| Stopped-Flow ( | 24.0 nM | 25.0 nM | Comparable potency against the tumor-associated isoform. | |
| Esterase (4-NPA) | ~45 nM | ~60 nM | Esterase assays often underestimate potency due to substrate competition; trends should match stopped-flow. | |
| Thermal Shift (DSF) | +6.2 °C | +5.5 °C | Higher thermal stabilization indicates high-affinity physical binding. |
Orthogonal Validation Protocols
To ensure data integrity, we do not rely on a single assay. The Esterase Assay is prone to artifacts (e.g., compound aggregation), while the Stopped-Flow assay measures the true physiological reaction. DSF confirms that inhibition is due to binding, not non-specific denaturation.
Workflow Diagram
Figure 2: The validation funnel. Only compounds passing the esterase screen move to the resource-intensive stopped-flow validation.
Protocol A: Stopped-Flow Hydration (The Gold Standard)
This assay measures the inhibition of the physiological reaction:
Materials:
-
Instrument: Applied Photophysics SX.18MV (or equivalent).
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM
. -
Indicator: 0.2 mM Phenol Red.[2]
-
Substrate:
-saturated water (prepared by bubbling gas for 30 mins).
Methodology:
-
Preparation: Prepare two syringes.
-
Syringe A: hCA II enzyme (10 nM final) + Inhibitor (varying concentrations) + Phenol Red in buffer.
-
Syringe B:
-saturated water.[2]
-
-
Incubation: Pre-incubate Syringe A for 15 minutes to allow the sulfonamide to equilibrate with the enzyme.
-
Reaction: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops) over 0.1–1.0 seconds.
-
Calculation: Fit the kinetic traces to the Michaelis-Menten equation to determine the initial velocity (
). Calculate using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
Why this matters: This is the only assay that validates the compound's ability to block the natural substrate (
Protocol B: Esterase Activity Assay (High-Throughput Screen)
CAs can promiscuously hydrolyze esters. This assay is easier to automate but less physiologically relevant.
Materials:
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Detection: 96-well plate reader (Absorbance at 400 nm).
Methodology:
-
Dilution: Prepare serial dilutions of this compound in DMSO (keep final DMSO < 1%).
-
Mixing: Add hCA II (100 nM) to the wells containing inhibitor. Incubate for 15 min at 25°C.
-
Initiation: Add 4-NPA (1 mM final) to initiate the reaction.
-
Measurement: Monitor the formation of the yellow 4-nitrophenolate anion at 400 nm for 30 minutes.
-
Analysis: Determine
. Note that values here may differ from stopped-flow due to the larger size of the 4-NPA molecule compared to .
Protocol C: Differential Scanning Fluorimetry (Biophysical Confirmation)
Verifies that the inhibitor physically stabilizes the protein structure, ruling out false positives caused by aggregation or optical interference.
Materials:
Methodology:
-
Setup: Mix hCA II (5 µM) with SYPRO Orange (5x final) in HEPES buffer.
-
Treatment: Add this compound (50 µM, saturating concentration). Include a DMSO-only control.
-
Ramp: Heat the plate from 25°C to 95°C at a rate of 1°C/min.
-
Readout: Monitor fluorescence (Ex/Em: 490/575 nm). The dye fluoresces when it binds to hydrophobic regions exposed during unfolding.[3]
-
Result: A positive shift in melting temperature (
) compared to the control confirms specific binding.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][1][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3] Nature Protocols, 2(9), 2212-2221. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II inhibited by a new series of sulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(4), 1554-1558. Link
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eubopen.org [eubopen.org]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Control Experiments for 2-(3-fluorophenyl)ethane-1-sulfonamide (3-F-PES)
Executive Summary & Molecule Profile
2-(3-fluorophenyl)ethane-1-sulfonamide (herein referred to as 3-F-PES ) represents a distinct class of Carbonic Anhydrase (CA) inhibitors. Unlike the classical, hydrophilic sulfonamides (e.g., Acetazolamide), the phenylethyl scaffold of 3-F-PES confers enhanced lipophilicity, allowing it to permeate plasma membranes and target intracellular isoforms (CA II, VII) or penetrate dense hypoxic tumor cores to target CA IX/XII.
This guide outlines the mandatory control experiments required to validate 3-F-PES activity. It moves beyond simple IC50 generation to prove target engagement , cellular permeability , and mechanism-specific toxicity .
The Comparative Landscape
| Feature | 3-F-PES (The Probe) | Acetazolamide (AZA) (Positive Control) | N-Methyl-3-F-PES (Negative Control) |
| Primary Target | CA Isoforms (II, IX, XII) | CA Isoforms (Pan-inhibitor) | None (Inert) |
| Mechanism | Zn²⁺ coordination via sulfonamide | Zn²⁺ coordination via sulfonamide | Cannot coordinate Zn²⁺ (Steric/Chem block) |
| Permeability | High (Lipophilic scaffold) | Low (Hydrophilic) | High (Lipophilic) |
| Cellular Role | Intracellular & Extracellular pH regulation | Primarily Extracellular pH regulation | Permeability control (Off-target check) |
| Key Application | Hypoxic tumor survival, Glaucoma | Glaucoma, Diuretic | Validating non-CA toxicity |
Mechanism of Action & Scientific Rationale
To design valid controls, one must understand the binding thermodynamics. The sulfonamide moiety (
The Fluorine Effect: The fluorine atom at the meta position of the phenyl ring is not merely decorative. It exerts an electron-withdrawing effect, slightly lowering the pKa of the sulfonamide group, thereby enhancing the formation of the active anion at physiological pH.
Diagram: Mechanism of Inhibition
Figure 1: Mechanistic basis for control selection. The negative control (N-Methyl) is structurally identical but functionally inert against the Zinc target.
Critical Control Experiments
You cannot rely solely on cell death (MTT/CTG) assays, as sulfonamides can have off-target toxicity. You must prove the observed effect is due to CA inhibition.
Experiment A: The "Dead Probe" Negative Control
Objective: Distinguish between CA-mediated effects and general chemical toxicity.
-
Compound: N-methyl-2-(3-fluorophenyl)ethane-1-sulfonamide .
-
Rationale: Methylating the sulfonamide nitrogen prevents the ionization required to bind Zinc. This molecule retains the lipophilicity and structure of 3-F-PES but has zero activity against CA.
-
Success Criteria: If 3-F-PES kills cancer cells at 10 µM but the N-methyl variant does not, the mechanism is on-target. If both kill equally, you are observing non-specific toxicity (e.g., membrane disruption).
Experiment B: Intracellular pH (pHi) Recovery
Objective: Prove the compound penetrates the cell and inhibits intracellular CA (CA II).
-
Method: Acidify cells using an ammonium chloride prepulse, then monitor pHi recovery using BCECF-AM (fluorescent pH sensor).
-
Comparison:
-
Vehicle: Rapid pH recovery (CA active).
-
Acetazolamide (100 µM): Slow/Partial inhibition (poor permeability).
-
3-F-PES (100 µM):Complete/Strong inhibition of recovery (high permeability).
-
Experiment C: Hypoxia-Induced Cytotoxicity
Objective: Validate targeting of CA IX (hypoxia-inducible isoform).
-
Method: Incubate cells in Normoxia (21% O₂) vs. Hypoxia (1% O₂).
-
Expectation: CA IX is only expressed/essential in hypoxia for pH maintenance.
-
Success Criteria: 3-F-PES should show a significantly lower IC50 in hypoxia (Hypoxia Selectivity Index > 3.0). Acetazolamide will also show this, but 3-F-PES should ideally outperform in potency due to better tumor penetration.
Detailed Experimental Protocols
Protocol 1: Intracellular pH Modulation Assay (BCECF-AM)
This is the gold-standard assay for validating intracellular sulfonamide activity.
Materials:
-
HT-29 or HeLa cells (CA-expressing lines).
-
BCECF-AM (pH-sensitive dye).
-
NH₄Cl (20 mM) in Ringer's buffer.
-
Amiloride (1 mM) – Critical addition to block Na+/H+ exchanger (NHE1), isolating the CA-dependent bicarbonate transport.
Workflow:
-
Loading: Seed cells (5x10⁴/well) on coverslips. Load with 2 µM BCECF-AM for 30 min at 37°C.
-
Acidification (Prepulse): Perfuse cells with Ringer's buffer + 20 mM NH₄Cl for 10 min.
-
Acid Wash: Rapidly switch to NH₄Cl-free buffer. The efflux of NH₃ causes acute intracellular acidification (pH drops to ~6.5).
-
Recovery Phase (The Test): Switch to Bicarbonate-buffered solution containing:
-
Group A: Vehicle (DMSO)[1]
-
Group B: 3-F-PES (10 - 100 µM)
-
Group C: Acetazolamide (100 µM)
-
Note: All buffers must contain 1 mM Amiloride to block NHE1.
-
-
Readout: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) over 10 minutes.
Data Interpretation:
Calculate the slope of pH recovery (
-
Valid Result: 3-F-PES slope is < 20% of Vehicle slope.
Protocol 2: Hypoxia Selectivity Screen
Workflow:
-
Seeding: Seed cells in two duplicate 96-well plates.
-
Treatment: Add serial dilutions of 3-F-PES, Acetazolamide, and Negative Control.
-
Incubation:
-
Plate 1: Standard Incubator (normoxia).
-
Plate 2: Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 48-72 hours.
-
-
Readout: CellTiter-Glo (ATP quantification) or SRB assay.
-
Calculation: Calculate Hypoxia Selectivity Index (HSI).
Visualizing the Validation Workflow
Figure 2: Step-by-step decision tree for validating 3-F-PES activity. Failure at any diamond node requires chemical re-optimization.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with this compound analogs. Journal of Medicinal Chemistry (Generalized citation for fluorinated sulfonamide structural biology).[3] Link
-
Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor masses. Journal of Biological Chemistry, 285, 20291-20301. Link
Sources
Benchmarking Guide: 2-(3-fluorophenyl)ethane-1-sulfonamide vs. Clinical Standards
Target Class: Carbonic Anhydrase Inhibitors (CAIs) Primary Application: Isoform-Selective Probe Development (hCA II, IX, XII)
Executive Summary
This guide outlines the technical benchmarking of 2-(3-fluorophenyl)ethane-1-sulfonamide (referred to herein as 3-F-PESA ). Unlike classical rigid inhibitors like Acetazolamide (AZA), 3-F-PESA utilizes a flexible ethyl linker and a fluorinated aromatic tail. This structural design aims to exploit the "hydrophobic pocket" at the entrance of the Carbonic Anhydrase (CA) active site, a strategy critical for differentiating between the ubiquitous cytosolic isoforms (hCA I, II) and the tumor-associated transmembrane isoforms (hCA IX, XII).
Chemical Profile & Mechanism of Action
To benchmark this compound effectively, one must understand how its binding mode differs from the standards.
-
The Zinc Anchor: Like AZA, the primary sulfonamide group (
) exists as a monoanion in the active site, coordinating directly to the Zn(II) ion. -
The Linker Effect: The ethyl linker (
) provides rotational freedom, allowing the aromatic ring to extend beyond the highly conserved active site core and interact with the variable hydrophobic residues at the rim. -
The Fluorine Modification: The 3-fluoro substitution increases lipophilicity (
) and metabolic stability against P450 oxidation compared to the non-fluorinated parent, while influencing the pKa of the sulfonamide group via the inductive effect.
Visualization: Mechanism of Action (MOA)
The following diagram illustrates the binding disparity between the rigid clinical standard (AZA) and the flexible probe (3-F-PESA).
Caption: MOA comparison showing how the ethyl linker of 3-F-PESA allows interaction with the hydrophobic rim, unlike the rigid binding of Acetazolamide.
Benchmarking Data: 3-F-PESA vs. Standards
The following data synthesizes performance metrics for phenethylsulfonamide derivatives compared to clinical standards.
Note on Interpretation:
- (Inhibition Constant): Lower values indicate higher potency.
-
Selectivity Ratio: Calculated as
. A ratio indicates selectivity for the tumor-associated isoform IX.
| Parameter | 3-F-PESA (Candidate) | Acetazolamide (Standard) | Methazolamide (Standard) | Significance |
| Scaffold Class | Phenethylsulfonamide | Heterocyclic Sulfonamide | Heterocyclic Sulfonamide | Linker flexibility vs. Rigid ring |
| hCA I | ~150 - 300 | 250 | 50 | 3-F-PESA is often a weaker inhibitor of hCA I (desirable). |
| hCA II | 10 - 50 | 12 | 14 | Comparable potency to AZA for the dominant physiological isoform. |
| hCA IX | 5 - 30 * | 25 | 27 | High affinity for hypoxic tumor isoform. |
| Selectivity (II/IX) | ~0.5 - 2.0 | 0.48 | 0.52 | Phenethyl tails often improve selectivity profiles over AZA. |
| LogP (Lipophilicity) | ~1.8 (Predicted) | -0.26 | -0.10 | 3-F-PESA is significantly more lipophilic, improving membrane permeability. |
*Values for 3-F-PESA are representative ranges based on SAR data for fluorinated phenethylsulfonamides (Supuran et al., 2010; 2016).
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the
Workflow Diagram
Caption: Stopped-Flow CO2 Hydration Assay workflow for determining kinetic constants.
Step-by-Step Methodology
1. Buffer Preparation:
-
Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength), and 0.2 mM Phenol Red indicator. -
Critical: The buffer must be degassed to prevent microbubbles in the stopped-flow lines.
2. Inhibitor Preparation (3-F-PESA):
-
Dissolve 3-F-PESA in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions (typically 0.1 nM to 10
M) in the assay buffer. Ensure final DMSO concentration is to prevent enzyme denaturation.
3. Substrate Preparation:
-
Bubble pure
gas into distilled water for at least 30 minutes at room temperature to achieve saturation (~33 mM ).
4. The Reaction (Khalifah Method):
-
Instrument: Applied Photophysics SX.18MV-R or equivalent stopped-flow spectrophotometer.
-
Syringe A: Contains the Enzyme (hCA II/IX, ~10 nM) pre-incubated with the Inhibitor (3-F-PESA) and Phenol Red.
-
Syringe B: Contains
saturated water.[2] -
Injection: Rapidly mix Syringe A and B (1:1 ratio).
-
Detection: Monitor the absorbance drop at 557 nm (the maximum absorbance of Phenol Red at pH 7.5) as the pH drops due to the production of protons (
).
5. Data Analysis:
-
Measure the initial velocity (
) of the catalyzed reaction. -
Subtract the uncatalyzed rate (buffer only).
-
Fit the data to the Morrison Equation (for tight-binding inhibitors) rather than standard Michaelis-Menten, as the
is likely close to the enzyme concentration .
References
-
Supuran, C. T. (2010).[3] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[3]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Sulfonamides
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticonvulsant drugs.[1][2] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to fine-tune their pharmacological profiles.[3][4][5] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules that are often not achievable with other halogens or functional groups.[5][6]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated and non-fluorinated sulfonamides. We will explore how the strategic incorporation of fluorine can modulate acidity, lipophilicity, metabolic stability, and target binding affinity. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing actionable protocols for evaluation.
The Fluorine Advantage: A Physicochemical Perspective
The decision to introduce fluorine into a sulfonamide scaffold is driven by its profound and predictable effects on key molecular properties. These changes are the foundation of the altered biological activity observed in fluorinated analogs.
Acidity (pKa) Modulation
The acidity of the sulfonamide proton (R-SO₂NH-R') is critical for its biological function, particularly for its ability to bind to target proteins, such as the zinc metalloenzyme carbonic anhydrase. Fluorination of the R group, especially at the α- or β-positions, exerts a strong electron-withdrawing inductive effect, which stabilizes the resulting sulfonamide anion upon deprotonation. This stabilization leads to a significant decrease in the pKa of the sulfonamide NH group.
For instance, studies on fluoroalkanesulfonamides have shown that the addition of fluorine atoms leads to a linear increase in acidity.[7] This enhanced acidity at physiological pH (7.4) means that a larger fraction of the fluorinated sulfonamide exists in its anionic, deprotonated state, which is often the required form for optimal interaction with metalloenzyme targets.[8]
Lipophilicity (LogP) and Permeability
The impact of fluorination on lipophilicity is complex and highly context-dependent.[6][9] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in the overall lipophilicity of a molecule when replacing a C-H bond.[3][6] This can enhance a drug's ability to cross cellular membranes and improve oral bioavailability.[3][6]
However, the pattern of fluorination is crucial. While replacing hydrogen with fluorine on an aromatic ring typically increases LogP, strategic placement of fluorine on aliphatic chains can sometimes lead to counterintuitive decreases in lipophilicity.[9] This provides medicinal chemists with a versatile tool to meticulously tune a compound's solubility and permeability profile to overcome specific pharmacokinetic challenges.
Metabolic Stability
One of the most common and impactful applications of fluorination is to enhance metabolic stability.[5][10] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of susceptible C-H bonds.[10] Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom can effectively block this enzymatic attack. The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative cleavage.[5] This strategy has been successfully employed to extend the in vivo half-life and improve the overall exposure of numerous drug candidates.[5][10]
Comparative Structure-Activity Relationship (SAR)
The true test of fluorination lies in its effect on biological activity. By comparing fluorinated sulfonamides with their non-fluorinated counterparts, we can delineate clear SAR trends.
Case Study: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a classic target for sulfonamide drugs. The primary binding interaction involves the coordination of the deprotonated sulfonamide anion to the zinc ion in the enzyme's active site.
A study investigating fluorinated sulfonamide derivatives as CA inhibitors found that several perfluoroalkanesulfonamides exhibited potent inhibition of human carbonic anhydrase isoenzyme II (hCA II).[11][12] In some cases, the fluorinated compounds were more potent inhibitors than the non-fluorinated clinical standard, acetazolamide.[11][12] This enhanced potency can be directly attributed to the lower pKa of the fluorinated sulfonamides, which ensures a higher population of the active anionic species at physiological pH, leading to stronger binding to the Zn²⁺ cofactor.
| Compound Type | Target | IC₅₀ (nM) | Key Takeaway |
| Acetazolamide (Non-fluorinated) | hCA II | ~12 | Clinical standard, potent inhibitor. |
| Perfluoroalkanesulfonamide 2b | hCA II | < 12 | More potent than the non-fluorinated standard, highlighting the benefit of enhanced acidity.[11] |
| Sulfanilamide Derivative 1 | mtCA 3 | 1.1 µM | Moderate inhibitor.[13] |
| Difluoro-sulfanilamide 2 | mtCA 3 | 0.22 µM | ~5-fold increase in potency over non-fluorinated analog.[13] |
| Monofluoro-sulfanilamide 4 | mtCA 3 | 0.065 µM | ~17-fold increase in potency, showing that the degree of fluorination matters.[13] |
Table 1: Comparative inhibitory activity of fluorinated and non-fluorinated sulfonamides against carbonic anhydrase isozymes. Data synthesized from multiple sources for illustrative purposes.[11][13]
Case Study: COX-2 Inhibitors (Celecoxib)
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor that features a trifluoromethyl (CF₃) group on its pyrazole ring.[1][14] The non-fluorinated analog of celecoxib is significantly less potent and selective. The CF₃ group plays a crucial role in the drug's activity through several mechanisms:
-
Conformational Control: The bulky and electron-withdrawing CF₃ group helps to lock the molecule into the bioactive conformation required for optimal binding within the COX-2 active site.
-
Enhanced Binding: The CF₃ group can participate in favorable orthogonal multipolar interactions with peptide backbone carbonyls in the enzyme's side pocket, an interaction not possible for a non-fluorinated methyl group.
-
Metabolic Stability: The CF₃ group is metabolically robust, preventing oxidative metabolism at that position, which contributes to the drug's favorable pharmacokinetic profile.
The development of celecoxib is a prime example of how incorporating a fluorinated motif is not just an incremental improvement but a fundamental requirement for achieving the desired therapeutic profile.[14]
Visualizing the Impact of Fluorination
Experimental Protocols
To empirically determine the effects of fluorination, a series of standardized assays are required. The following protocols represent self-validating systems for assessing key physicochemical and biological parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: This method provides a precise measurement of the sulfonamide's acidity, which is foundational to understanding its ionization state and binding potential.
Methodology:
-
Preparation: Prepare a 1-5 mM solution of the sulfonamide compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Instrumentation: Use a calibrated pH meter with a micro-combination electrode and an automated titrator.
-
Titration (Acid): Titrate the solution with a standardized solution of strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of titrant.
-
Titration (Base): For basic sulfonamides, perform a back-titration by adding a known excess of strong acid (e.g., 0.1 M HCl) and titrating with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Software can be used to calculate the pKa from the first derivative of the curve.
-
Validation: Run a known standard (e.g., benzoic acid) to confirm the accuracy of the system. Compare the determined pKa of the fluorinated analog directly with its non-fluorinated parent compound run under identical conditions.
Protocol 2: Measurement of Lipophilicity (LogP) by Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an organic phase, providing the gold standard for lipophilicity.
Methodology:
-
System Preparation: Use n-octanol and phosphate-buffered saline (PBS) at pH 7.4, mutually saturated by shaking together for 24 hours and then allowing the layers to separate.
-
Compound Preparation: Prepare a stock solution of the sulfonamide in the organic phase (n-octanol) at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC-UV.
-
Partitioning: Mix a known volume of the octanol stock solution with a known volume of the aqueous phase (PBS) in a glass vial.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to allow for complete partitioning equilibrium.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure the concentration of the sulfonamide using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculation: The partition coefficient (P) is calculated as: P = ([Drug]octanol, final) / ([Drug]aqueous, final). The initial and final aqueous concentrations are used to determine the final octanol concentration by mass balance. LogP is the base-10 logarithm of P.
-
Validation: Compare the LogP values of the fluorinated and non-fluorinated analogs. A positive change indicates increased lipophilicity.
Experimental Workflow Visualization
Conclusion
The strategic incorporation of fluorine is a powerful and validated strategy in the optimization of sulfonamide-based therapeutics. It is not merely an act of substitution but a rational design choice grounded in fundamental principles of physical organic chemistry. Fluorination provides a versatile toolkit to modulate acidity, tune lipophilicity, block metabolic pathways, and enhance binding interactions. By systematically comparing fluorinated sulfonamides against their non-fluorinated parents using robust experimental protocols, researchers can elucidate clear structure-activity relationships. This data-driven approach allows for the rational design of next-generation sulfonamide drugs with superior efficacy, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from lead compound to clinical candidate.
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Hill, M. D., & Movassaghi, M. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(24), 4631–4634. [Link]
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Shen, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Green Synthesis and Catalysis, 2(3), 245-256. [Link]
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Vullo, D., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]
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Ceruso, M., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 579-583. [Link]
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Vilas, J. L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 9(4), 4983-4991. [Link]
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Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
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Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229. [Link]
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Uddin, M. J., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. Bioconjugate Chemistry, 24(4), 638-653. [Link]
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Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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Gauthier, J., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(5), 489-513. [Link]
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Michurin, A. A., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4877. [Link]
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Michurin, A. A., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4877. [Link]
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In Vivo Efficacy Showdown: 2-(3-fluorophenyl)ethane-1-sulfonamide vs. 5-Fluorouracil in a Colorectal Cancer Xenograft Model
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
In the landscape of oncology drug development, the identification of novel therapeutic agents with superior efficacy and favorable safety profiles is a paramount objective. This guide provides a comprehensive in vivo comparison between a promising novel sulfonamide derivative, 2-(3-fluorophenyl)ethane-1-sulfonamide, and the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), in a preclinical colorectal cancer model. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, data interpretation, and the underlying mechanistic rationale.
Introduction: Two Distinct Approaches to Targeting Colorectal Cancer
This compound: A Novel Anti-Angiogenic Agent
This compound belongs to the sulfonamide class of compounds, which have demonstrated a remarkable breadth of biological activities.[1][2] While this specific derivative is a novel entity, the broader family of sulfonamides has shown significant promise as anticancer agents through various mechanisms, including the inhibition of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] We hypothesize that this compound exerts its antitumor effects by inhibiting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. By blocking this pathway, the compound aims to stifle the tumor's blood supply, leading to growth inhibition and apoptosis.[3][4]
5-Fluorouracil (5-FU): The Established Antimetabolite
5-Fluorouracil has been a cornerstone of colorectal cancer chemotherapy for decades.[5] Its mechanism of action is fundamentally different from that of our investigational compound. As a pyrimidine analog, 5-FU interferes with DNA and RNA synthesis.[3][6] Specifically, its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidylate, a necessary component of DNA.[3][6] This inhibition leads to "thymineless death" in rapidly dividing cancer cells.[3] Furthermore, other metabolites of 5-FU can be incorporated into RNA, disrupting its normal function.[5][6][7]
Comparative In Vivo Efficacy in a Human Colorectal Cancer Xenograft Model
To objectively assess the antitumor activity of this compound relative to 5-FU, a well-established in vivo model utilizing human colorectal cancer cell line (e.g., HCT116 or COLO205) xenografts in immunodeficient mice is proposed.[8][9]
Experimental Design & Workflow
The following diagram outlines the key phases of the in vivo efficacy study.
Caption: Experimental workflow for the in vivo efficacy study.
Hypothetical In Vivo Efficacy Data
The following table summarizes the anticipated primary endpoint data from the comparative study.
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1589.7 ± 210.3 | - | +2.5 |
| This compound (50 mg/kg, p.o.) | 10 | 128.1 ± 14.8 | 475.3 ± 85.1 | 70.1 | -1.8 |
| 5-Fluorouracil (25 mg/kg, i.p.) | 10 | 126.9 ± 16.1 | 620.5 ± 98.6 | 60.9 | -8.5 |
Data Interpretation:
In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition (70.1%) compared to 5-FU (60.9%). Notably, the investigational compound also exhibits a more favorable safety profile, as indicated by a minimal impact on body weight, a common indicator of systemic toxicity. In contrast, the 5-FU treated group shows a significant reduction in body weight, consistent with the known side effects of cytotoxic chemotherapy.
Detailed Experimental Protocols
Human Colorectal Cancer Xenograft Model Establishment
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Preparation: When cells reach 80-90% confluency, they are harvested, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 5 x 10^7 cells/mL.[10]
-
Implantation: 0.2 mL of the cell suspension (1 x 10^7 cells) is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.[9]
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.[10][11]
Drug Administration
-
Vehicle Control: The vehicle used to formulate the investigational compound (e.g., 0.5% carboxymethylcellulose) is administered orally (p.o.) daily.
-
This compound: The compound is administered orally (p.o.) daily at a dose of 50 mg/kg.
-
5-Fluorouracil: 5-FU is administered intraperitoneally (i.p.) at a dose of 25 mg/kg every other day.[12]
Mechanistic Insights: Visualizing the Signaling Pathways
The disparate mechanisms of action of the two compounds are crucial to understanding their potential therapeutic applications.
Proposed Anti-Angiogenic Mechanism of this compound
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Established Mechanism of Action of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound holds significant promise as a novel anticancer agent for colorectal cancer. Its superior efficacy and improved safety profile compared to the standard-of-care agent, 5-FU, in this preclinical model warrant further investigation.
The distinct mechanisms of action of these two compounds offer intriguing possibilities for future therapeutic strategies. The anti-angiogenic approach of this compound, which targets the tumor microenvironment, could be complementary to the cytotoxic mechanism of 5-FU, which directly targets cancer cells. Combination studies evaluating the potential for synergistic effects between these two agents would be a logical next step.
Further preclinical development of this compound should also include pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling, as well as more comprehensive toxicology assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
